Xylitol-13C5,d7
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Overview
Description
Xylitol-13C5,d7 is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its sweetening properties and lower caloric content compared to sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylitol-13C5,d7 involves the incorporation of carbon-13 and deuterium into the xylitol molecule. This can be achieved through chemical synthesis or microbial fermentation methods. In chemical synthesis, labeled precursors such as carbon-13 labeled glucose or xylose are used. The process involves catalytic hydrogenation of these precursors under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of xylitol typically involves the catalytic hydrogenation of xylose derived from hemicellulosic hydrolysates. The biotechnological production of xylitol using microorganisms such as yeast and bacteria is also gaining importance due to its eco-friendly nature and lower energy requirements .
Chemical Reactions Analysis
Types of Reactions
Xylitol-13C5,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and chemical behavior of xylitol in different environments.
Common Reagents and Conditions
Oxidation: Xylitol can be oxidized using reagents such as nitric acid or potassium permanganate to produce xylonic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or nickel can reduce xylitol to other sugar alcohols.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include xylonic acid, ethylene glycol, and propylene glycol, depending on the reaction conditions and reagents used .
Scientific Research Applications
Xylitol-13C5,d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of xylitol metabolism in living organisms.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in the production of polymers and as a standard in environmental pollutant detection
Mechanism of Action
Xylitol-13C5,d7 exerts its effects by being taken up by microorganisms and accumulating intracellularly. It is then transported into an energy-consuming cycle, inhibiting the growth of microorganisms such as Streptococcus mutans, which are responsible for dental caries. This mechanism is beneficial in dental hygiene products to prevent tooth decay .
Comparison with Similar Compounds
Similar Compounds
Xylitol-d7: A deuterium-labeled version of xylitol used in similar research applications.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness
Xylitol-13C5,d7 is unique due to its dual labeling with carbon-13 and deuterium, making it highly valuable in detailed metabolic and structural studies. This dual labeling provides more precise and comprehensive data compared to single-labeled compounds.
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
InChI Key |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
Isomeric SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.